H-Tyr-c[pen-Gly-Phe-pen]OH is a cyclic peptide that has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions with opioid receptors. The compound features a unique structure that enhances its stability and biological activity, making it a subject of interest for pain management and therapeutic applications.
The compound is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the sequential addition of amino acids to form complex structures. The specific amino acids involved in H-Tyr-c[pen-Gly-Phe-pen]OH include tyrosine, penicillamine, glycine, and phenylalanine, which contribute to its pharmacological properties.
H-Tyr-c[pen-Gly-Phe-pen]OH can be classified as a cyclic opioid peptide. Its structure is characterized by a cyclic arrangement of amino acids, which is crucial for its interaction with opioid receptors in the body.
The synthesis of H-Tyr-c[pen-Gly-Phe-pen]OH typically employs solid-phase peptide synthesis (SPPS). This method begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Following this, additional amino acids—penicillamine, glycine, and phenylalanine—are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
H-Tyr-c[pen-Gly-Phe-pen]OH comprises several key components:
The cyclic nature of this compound enhances its binding affinity to opioid receptors compared to linear peptides.
The molecular formula for H-Tyr-c[pen-Gly-Phe-pen]OH is C30H41N5O7S2, indicating a complex structure with multiple functional groups that contribute to its biological activity.
H-Tyr-c[pen-Gly-Phe-pen]OH can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and nitric or sulfuric acid for substitution reactions. These transformations are critical for modifying the compound's properties and enhancing its therapeutic potential .
H-Tyr-c[pen-Gly-Phe-pen]OH primarily interacts with opioid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesic effects. The cyclic structure allows for improved selectivity and binding affinity, which enhances its efficacy as an opioid receptor modulator .
H-Tyr-c[pen-Gly-Phe-pen]OH is typically characterized by:
The compound exhibits properties typical of peptides, including:
Relevant data indicates that modifications in structure can significantly impact both solubility and biological activity .
H-Tyr-c[pen-Gly-Phe-pen]OH has several scientific applications:
The pursuit of opioid receptor subtype selectivity emerged in the late 1970s as researchers sought to dissect the pharmacological functions of mu, delta, and kappa opioid receptors. Early linear enkephalins (e.g., Met-enkephalin: H-Tyr-Gly-Gly-Phe-Met-OH) exhibited poor receptor selectivity and rapid enzymatic degradation in vivo. This prompted efforts to develop conformationally restricted analogues through strategic chemical modifications. A breakthrough occurred with the incorporation of penicillamine (Pen, β,β-dimethylcysteine), creating disulfide-bridged cyclic peptides. H-Tyr-c[pen-Gly-Phe-pen]OH (later designated DPDPE) represented a pinnacle of this design strategy, featuring: (1) A 14-membered ring structure formed via a Cys⁵–Cys⁵ disulfide bond (using D-penicillamine residues); (2) Enforced spatial orientation of key pharmacophore elements (tyrosine¹ and phenylalanine⁴ side chains); and (3) Enhanced metabolic stability due to D-configuration penicillamine residues and cyclic constraints [1] [8].
Table 1: Evolution of Key Delta-Selective Constrained Enkephalin Analogues
| Compound | Sequence | Structural Features | Delta Selectivity Ratio (δ/μ) |
|---|---|---|---|
| Met-Enkephalin | H-Tyr-Gly-Gly-Phe-Met-OH | Linear, metabolically labile | 1:1 |
| DADLE | H-Tyr-D-Ala-Gly-Phe-D-Leu-OH | Linear, D-amino acids at positions 2 & 5 | ~10:1 |
| DSLET | H-Tyr-D-Ser-Gly-Phe-Leu-Thr-OH | Partially constrained via D-Ser² | ~50:1 |
| H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE) | Cyclic [H-Tyr-D-Pen-Gly-Phe-D-Pen-OH] | 14-membered disulfide ring, D-Pen²,⁵ | >1000:1 |
Conformational energy calculations performed in the early 1990s demonstrated that DPDPE adopts low-energy conformers (61 identified structures) with distinct spatial orientations of its Tyr¹ and Phe⁴ aromatic rings. This restricted conformational space was crucial for its high delta receptor complementarity, contrasting sharply with the flexibility of linear peptides [1]. The Phe⁴ side chain in particular was identified as preferentially occupying the g- rotamer conformation, a topographical requirement for delta receptor binding identified through computational modeling and later confirmed via biological testing of β-methyl-Phe⁴ substituted analogues [1].
H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE) became an indispensable pharmacological tool due to its unprecedented selectivity profile (>1000-fold preference for delta over mu opioid receptors) and metabolic stability. Its development resolved controversies regarding the existence and function of delta opioid receptors. Key validations include:
Genetic knockout studies provided definitive proof: The analgesic and behavioral effects of DPDPE were completely abolished in delta opioid receptor knockout mice (Oprd1⁻/⁻), while responses to mu agonists remained intact [4] [8]. Furthermore, conditional deletion of delta receptors in Nav1.8⁺ sensory neurons specifically reduced DPDPE's analgesic efficacy in inflammatory pain models, pinpointing a critical peripheral site of action [8].
The conformational constraints engineered into DPDPE fundamentally alter its biological interactions compared to linear enkephalins:
Table 2: Comparative Bioactivity Profile of H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE) vs. Linear Enkephalins
| Property | H-Tyr-c[pen-Gly-Phe-pen]OH (DPDPE) | Linear Enkephalins (e.g., Met-Enk, DADLE) | Significance |
|---|---|---|---|
| Delta Receptor Affinity (Kᵢ, nM) | 1-5 nM | 10-50 nM (Met-Enk), 2-10 nM (DADLE) | Higher affinity |
| Delta vs. Mu Selectivity (δ/μ) | >1000:1 | ~1:1 (Met-Enk), ~10:1 (DADLE) | Unprecedented selectivity |
| Intrinsic Efficacy (G-protein activation) | High | Moderate to High | Potent signaling |
| Receptor Dissociation Rate | Slow | Relatively Fast | Prolonged effect |
| Metabolic Stability (t½, plasma/brain) | High (Hours) | Low (Minutes) | Suitable for in vivo studies |
| Blood-Brain Barrier Penetration | Low (Enhanced by insulin) | Very Low | Enables central actions with modulation |
| Primary Mechanism of Neuronal Inhibition | ↑ K⁺ conductance (Cs⁺ sensitive) | ↑ K⁺ conductance / ↓ Ca²⁺ conductance | Shared core mechanism with delta specificity [5] |
The distinct conformation enforced by the D-Pen-Gly-Phe-D-Pen sequence, particularly the spatial positioning of the Phe⁴ side chain, underpins these bioactivity differences. Computational models confirmed that the bioactive conformation of DPDPE aligns with the delta receptor's requirements, differing significantly from the conformations adopted by linear peptides or mu-selective analogues like morphiceptin [1] [9]. This solidified the concept that receptor subtype selectivity in opioids can be achieved through rational topographic design.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0